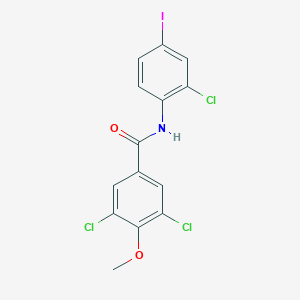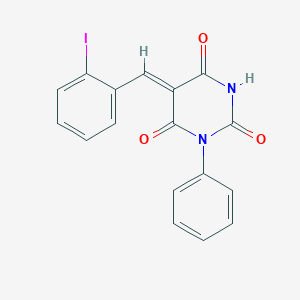![molecular formula C14H13N5 B5161646 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
作用機序
将来の方向性
The future directions for “N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds involve further optimization as anticancer agents . There is a need for the development of new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment . The development of novel therapies for cancer poses a significant challenge because of its complex and heterogeneous nature .
生化学分析
Biochemical Properties
Oprea1_463503 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as hexokinase, which is crucial for glycolysis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux within the cell.
Cellular Effects
The effects of Oprea1_463503 on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the cell cycle and cell-cycle-associated proteins, thereby altering cell proliferation and apoptosis . Additionally, Oprea1_463503 impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, Oprea1_463503 exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby reducing their activity and altering the metabolic flux . Furthermore, Oprea1_463503 can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of Oprea1_463503 can change over time in laboratory settings. Studies have shown that the stability and degradation of Oprea1_463503 can influence its long-term effects on cellular function. For instance, prolonged exposure to Oprea1_463503 can lead to changes in cellular metabolism and gene expression, which may not be evident in short-term studies . Additionally, the stability of Oprea1_463503 in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of Oprea1_463503 vary with different dosages in animal models. At low doses, Oprea1_463503 may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . It is important to note that high doses of Oprea1_463503 may also result in toxic or adverse effects, such as cell death or tissue damage. Therefore, careful consideration of the dosage is crucial in experimental studies involving Oprea1_463503.
Metabolic Pathways
Oprea1_463503 is involved in various metabolic pathways, including glycolysis and the pentose phosphate pathway . It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing their activity and the overall metabolic flux within the cell. These interactions can lead to changes in metabolite levels and energy production, thereby affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of Oprea1_463503 within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported into cells via membrane transporters and distributed to various cellular compartments through binding interactions with intracellular proteins . The localization and accumulation of Oprea1_463503 within specific tissues can influence its efficacy and potency in biochemical reactions.
Subcellular Localization
Oprea1_463503 is localized to specific subcellular compartments, where it exerts its activity and function. It may be directed to these compartments through targeting signals or post-translational modifications that guide its transport and localization . The subcellular localization of Oprea1_463503 can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-d]pyrimidines.
科学的研究の応用
1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 1-phenyl-2-methylacetylene
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and the diverse range of reactions it can undergo
特性
IUPAC Name |
1-phenyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-8-15-13-12-9-18-19(14(12)17-10-16-13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTSTBQLFSANLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)


![4-[(2-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B5161589.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)
![8-methoxy-1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5161600.png)
![(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol](/img/structure/B5161601.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B5161615.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(6-methyl-2-naphthyl)-2(3H)-furanone](/img/structure/B5161622.png)
![Diethyl 5-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5161650.png)
